Field: Oncology Application: SDG has shown potential in inhibiting the growth of various types of cancer cells, including melanoma, colon cancer, and breast tumor cells . Methods: While the exact methods vary depending on the type of cancer, the general approach involves administering SDG to cancer cells and observing its effects . Results: Studies have shown that SDG can inhibit the growth of these cancer cells, suggesting its potential as a therapeutic agent .
Field: Biochemistry Application: SDG has been found to exhibit antioxidant properties, which can help protect cells from damage caused by free radicals . Methods: This is typically tested in vitro by exposing cells to oxidative stress and observing the protective effects of SDG . Results: SDG has been shown to counter oxidative stress in human colonic epithelial tissue and protect against mtDNA damage in vitro .
Field: Endocrinology Application: SDG has shown potential in managing diabetes by improving insulin sensitivity and glucose metabolism . Methods: This is usually tested in animal models or in vitro using cell lines . Results: Studies have shown that SDG can have antidiabetic effects, although more research is needed to fully understand its mechanisms .
Field: Cardiology Application: SDG has been found to lower cholesterol levels, which can help prevent cardiovascular diseases . Methods: This is typically tested in animal models or in vitro using cell lines . Results: Research has shown that SDG can lower cholesterol levels, suggesting its potential as a therapeutic agent for cardiovascular diseases .
Field: Gynecology Application: SDG has shown potential in preventing postmenopausal osteoporosis . Methods: This is usually tested in animal models or in vitro using cell lines . Results: Studies have shown that SDG can have positive effects on bone health, although more research is needed to fully understand its mechanisms .
Field: Cardiology Application: SDG has been found to protect myocardial cells from apoptosis . Methods: This is typically tested in vitro by inducing apoptosis in myocardial cells and observing the protective effects of SDG . Results: SDG has been shown to protect myocardial cells from apoptosis, suggesting its potential as a therapeutic agent for heart diseases .
Field: Food Production and Nutrition Application: SDG is extracted from flaxseed hull using alcoholic ammonium hydroxide in a one-pot reaction . Methods: The optimal extraction conditions include a material-liquid ratio of 1:20, a percentage of reagent ammonium hydroxide (25–28% of NH3 in water) in ethanol of 33.7% (pH=12.9), an extraction time of 4.9 hours, and an extraction temperature of 75.3°C . Results: Under these conditions, the yield of SDG was 23.3 mg/g, consistent with the predicted content of SDG in flaxseed hull (23.0 mg/g) .
Field: Plant Biology Application: UGT74S1, a gene in flax, controls the formation of SDG . Methods: Genome-wide mining for UGTs was performed, followed by phylogenetic and gene duplication analyses, heterologous gene expression, and enzyme assays . Results: UGT74S1 was found to be the key player in controlling SECO glucosylation into SDG in flax .
Field: Immunology Application: SDG has been found to exhibit anti-inflammatory properties, which can help in the management of chronic inflammatory diseases . Methods: This is typically tested in vitro by inducing inflammation in cell lines and observing the effects of SDG . Results: SDG has been shown to reduce inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Field: Neurology Application: SDG has shown potential in protecting neurons from damage, which can help in the management of neurodegenerative diseases . Methods: This is usually tested in animal models or in vitro using neuronal cell lines . Results: Studies have shown that SDG can have neuroprotective effects, although more research is needed to fully understand its mechanisms .
Secoisolariciresinol diglucoside is a lignan compound predominantly found in flaxseed, as well as in smaller amounts in sesame, sunflower, and pumpkin seeds. It serves as a precursor to mammalian lignans, which are produced through the metabolism of dietary lignans in the colon. The compound is recognized for its antioxidant properties and potential health benefits, including anti-cancer effects and cardiovascular protection . Structurally, it consists of a secoisolariciresinol moiety linked to two glucose units, which enhances its solubility and bioavailability compared to its aglycone form, secoisolariciresinol .
The mechanism of action of SDG is still being explored, but several potential pathways are under investigation:
Research has demonstrated several biological activities associated with secoisolariciresinol diglucoside:
The biosynthesis of secoisolariciresinol diglucoside occurs primarily in flaxseed through the enzymatic conversion of pinoresinol. This process involves:
Secoisolariciresinol diglucoside has several applications:
Several compounds share structural similarities with secoisolariciresinol diglucoside. Here are some notable examples:
Compound | Source | Key Characteristics |
---|---|---|
Secoisolariciresinol | Flaxseed | Aglycone form; exhibits strong antioxidant activity |
Lariiresinol | Various plants | Similar biosynthetic pathway; less studied than SDG |
Pinoresinol | Various plants | Precursor to both secoisolariciresinol and lariciresinol |
Matairesinol | Flaxseed | Another lignan; different biological effects |
What sets secoisolariciresinol diglucoside apart from these compounds is its higher solubility due to glycosylation, which enhances its bioavailability and potential health benefits. Additionally, its specific metabolic pathways leading to enterolactone formation contribute uniquely to its biological activities compared to other lignans .
Secoisolariciresinol diglucoside possesses the molecular formula C32H46O16 with a molecular weight of 686.7 grams per mole [1] [2] [5]. The compound is registered under the Chemical Abstracts Service (CAS) registry number 158932-33-3 [1] [5]. The exact monoisotopic mass has been determined to be 686.27858538 daltons [1] [2]. The molecular structure consists of a secoisolariciresinol backbone with two glucose moieties attached through glycosidic bonds [1].
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is (2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol [1]. The InChI key identifier is SBVBJPHMDABKJV-PGCJWIIOSA-N [1] [2] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C32H46O16 | [1] [2] [5] |
Molecular Weight (g/mol) | 686.7 | [1] [2] [5] |
CAS Registry Number | 158932-33-3 | [1] [2] [5] |
Monoisotopic Mass (Da) | 686.27858538 | [1] [2] |
InChI Key | SBVBJPHMDABKJV-PGCJWIIOSA-N | [1] [2] [5] |
Secoisolariciresinol diglucoside exists in multiple stereoisomeric forms due to the presence of twelve defined stereocenters within its molecular structure [1]. The compound exhibits stereochemical complexity with specific configurations at each chiral center determining the biological activity and properties of different isomers [9] [10] [12].
The (R,R)-secoisolariciresinol diglucoside represents the minor isomer of secoisolariciresinol diglucoside found naturally in flaxseed [9] [11]. This stereoisomer possesses the CAS registry number 158932-33-3 and demonstrates specific stereochemical configuration with R-configuration at the key stereogenic centers [9]. The (R,R)-isomer exhibits antioxidant and free radical scavenging activities comparable to other stereoisomeric forms [9] [10]. Research has demonstrated that this isomer possesses DNA-radioprotective properties, effectively protecting plasmid and genomic DNA from gamma radiation damage [10] [12]. The compound significantly reduces radiation-induced supercoiled to open-circular plasmid DNA conversion in a dose-dependent manner at concentrations of 25-250 micromolar [10] [12].
The (S,S)-secoisolariciresinol diglucoside constitutes a synthetic stereoisomer with the CAS registry number 257930-74-8 [4] [8]. This isomer possesses S-configuration at the critical stereogenic centers and maintains the same molecular formula C32H46O16 with a molecular weight of 686.70 grams per mole [4] [8]. The (S,S)-isomer demonstrates equivalent DNA-radioprotective properties to the (R,R)-isomer and commercial secoisolariciresinol diglucoside preparations [10] [12]. Studies have shown that synthetic (S,S)-secoisolariciresinol diglucoside faithfully recapitulates the properties of natural counterparts, possessing strong antioxidant and free radical scavenging properties [10] [12]. The compound prevents DNA fragmentation caused by gamma radiation exposure at concentrations as low as 0.5 micromolar [10] [12].
Multiple analytical techniques have been employed for the comprehensive structural characterization of secoisolariciresinol diglucoside [13] [14] [16]. High Performance Liquid Chromatography (HPLC) serves as the primary method for quantitative analysis and purity determination of secoisolariciresinol diglucoside [14] [16] [36] [38]. The analytical method involves extraction with dioxane/ethanol, aqueous base-hydrolysis, solid-phase purification, and quantitative analysis by HPLC [36] [38].
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) provides molecular ion detection and structural confirmation [13] [14] [16]. The characteristic molecular ion appears at m/z 685 corresponding to the [M-H]⁻ ion [14] [16]. This technique allows for unambiguous identification and confirmation of the molecular structure [16].
Nuclear Magnetic Resonance spectroscopy techniques, including ¹H NMR and ¹³C NMR, have been utilized for complete structural assignment [30] [31]. Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, provide detailed information about connectivity and stereochemistry [30] [31]. These techniques enable complete proton and carbon assignment, facilitating confirmation of the relative stereochemistry [30] [31].
Ultraviolet-Visible spectroscopy reveals characteristic absorption with a maximum at 290 nanometers [14]. Fourier Transform Infrared spectroscopy provides functional group identification and chemical bond characterization [33]. Micellar Electrokinetic Chromatography offers rapid separation and analysis with shorter analysis times compared to conventional HPLC methods [14].
Method | Application | Key Information | Reference |
---|---|---|---|
HPLC | Quantitative analysis and purity determination | Retention time, concentration quantification | [14] [16] [36] [38] |
LC-ESI-MS | Molecular ion detection and structural confirmation | m/z 685 [M-H]⁻ ion characteristic | [13] [14] [16] |
¹H NMR | Structural characterization and proton assignment | Complete proton assignment available | [30] [31] |
¹³C NMR | Carbon skeleton characterization | Complete carbon assignment available | [30] [31] |
2D NMR | Complete structural assignment and stereochemistry | Stereochemical confirmation | [30] [31] |
UV-Vis | Detection wavelength at 280-290 nm | UV maximum at 290 nm | [14] |
Secoisolariciresinol diglucoside exhibits specific physicochemical properties that influence its behavior in various environments [1] [19]. The compound demonstrates a calculated XLogP3-AA value of -0.7, indicating hydrophilic characteristics [1]. The molecular structure contains ten hydrogen bond donor sites and sixteen hydrogen bond acceptor sites [1]. The topological polar surface area measures 258 square angstroms [1].
The compound possesses fifteen rotatable bonds, contributing to conformational flexibility [1]. The heavy atom count totals 48 atoms, with twelve defined atom stereocenters contributing to stereochemical complexity [1]. Solubility studies demonstrate that secoisolariciresinol diglucoside dissolves readily in dimethyl sulfoxide, water, and ethanol at concentrations of 100 milligrams per milliliter, equivalent to 145.62 millimolar [19].
The compound exhibits room temperature stability, allowing for shipping without cooling measures [19]. Thermal analysis indicates good resistance to moderate heating conditions up to 100 degrees Celsius [25] [29]. The compound maintains structural integrity under acidic conditions typical of food products [22] [24].
Property | Value | Reference |
---|---|---|
XLogP3-AA | -0.7 | [1] |
Hydrogen Bond Donor Count | 10 | [1] |
Hydrogen Bond Acceptor Count | 16 | [1] |
Rotatable Bond Count | 15 | [1] |
Topological Polar Surface Area (Ų) | 258 | [1] |
Heavy Atom Count | 48 | [1] |
Defined Atom Stereocenter Count | 12 | [1] |
Solubility in DMSO (mg/mL) | 100 (145.62 mM) | [19] |
Solubility in Water (mg/mL) | 100 (145.62 mM) | [19] |
Solubility in Ethanol (mg/mL) | 100 (145.62 mM) | [19] |
Secoisolariciresinol diglucoside demonstrates variable stability depending on environmental conditions [22] [24] [25]. The compound exhibits excellent stability under room temperature storage conditions and maintains integrity during standard food processing operations [19] [22] [24]. Heat treatment and pasteurization do not significantly affect the content of secoisolariciresinol diglucoside [22].
Fermentation processes, including yogurt production at 43 degrees Celsius for five hours, do not cause degradation of secoisolariciresinol diglucoside [22]. The compound remains stable under acidic conditions typical of yogurt with pH greater than 4.6 [22] [24]. During cheese manufacturing, including pressing, brining, and ripening at 9 degrees Celsius for six weeks, the content of secoisolariciresinol diglucoside does not change significantly [22] [24].
Storage studies reveal that secoisolariciresinol diglucoside maintains stability in yogurt for 21 days at 4 degrees Celsius [22] [24]. However, in whey-based drinks, up to 25 percent loss occurs during storage for six months at 8 degrees Celsius [24]. Temperature effects become pronounced at elevated temperatures, with rapid degradation occurring at 250 degrees Celsius [25].
Alkaline hydrolysis represents the primary degradation pathway for secoisolariciresinol diglucoside [16] [18]. Under alkaline conditions, the glycosidic bonds undergo hydrolysis, converting secoisolariciresinol diglucoside to its aglycone form, secoisolariciresinol [16] [18]. This hydrolysis reaction requires the intervention of alkaline methanolysis to release the compound from its embedded complex form in plant matrices [18].
Condition | Stability | Reference |
---|---|---|
Room temperature storage | Stable | [19] |
Heat treatment (pasteurization) | Stable | [22] [24] |
Fermentation (5 hours at 43°C) | No degradation | [22] |
Acidic conditions (yogurt, pH >4.6) | Stable | [22] [24] |
Cheese ripening (6 weeks at 9°C) | Stable | [22] [24] |
Yogurt storage (21 days at 4°C) | Stable | [22] [24] |
Whey-based drinks (6 months at 8°C) | Up to 25% loss | [24] |
Moderate heating (100°C) | Good resistance | [25] [29] |
High temperature (250°C) | Rapid degradation | [25] |
Alkaline hydrolysis conditions | Hydrolyzed to secoisolariciresinol | [16] [18] |
Flaxseed stands as the premier natural source of secoisolariciresinol diglucoside, containing concentrations that exceed those found in any other known plant source by factors of 75 to 800 times [1] [2] [3]. The secoisolariciresinol diglucoside content in whole flaxseeds ranges from 6.1 to 13.3 mg per gram of seed, while defatted flaxseed flour demonstrates higher concentrations, ranging from 11.7 to 24.1 mg per gram [4] [5]. This concentration represents the highest documented levels of secoisolariciresinol diglucoside in the plant kingdom [6] [2].
The secoisolariciresinol diglucoside in flaxseed exists as part of a complex oligomeric structure known as the lignan macromolecule [2] [7]. This polymer consists of secoisolariciresinol diglucoside units linked together by hydroxymethylglutaric acid residues, with an average molecular weight of approximately 4000 daltons [7]. The typical oligomeric structure comprises five secoisolariciresinol diglucoside residues interconnected by four hydroxymethylglutaric acid units, with hydroxycinnamic acids serving as terminal groups [7] [8].
Varietal differences significantly influence secoisolariciresinol diglucoside content in flaxseed. Studies examining multiple cultivars have documented substantial variation, with content ranging from 11.9 to 25.9 mg per gram depending on the specific variety [9] [10]. Environmental factors including growing location, harvest year, and climatic conditions further contribute to this variability [2] [11]. The predominant enantiomer in Linum usitatissimum is the positive form, though some species such as Linum elegans and Linum flavum contain both enantiomeric forms [2].
While flaxseed dominates as the primary source, several other oil-rich seeds contain measurable quantities of secoisolariciresinol diglucoside, though at substantially lower concentrations. Sunflower seeds contain secoisolariciresinol diglucoside in amounts ranging from 26.2 to 150 micrograms per 100 grams [12] [13]. However, sunflower seeds demonstrate higher concentrations of other lignans, particularly pinoresinol and lariciresinol, with total lignan content reaching 891 mg per 100 grams [12].
Sesame seeds present a complex lignan profile dominated by sesamin and sesamolin, which can exceed 1.4 percent of total seed weight [14]. Secoisolariciresinol diglucoside occurs only in trace amounts in sesame seeds [15] [16]. The primary lignans in sesame are pinoresinol, which serves as the main constituent at approximately 29,331 mg per 100 grams, and lariciresinol at 9,470 mg per 100 grams [12]. Despite the low secoisolariciresinol diglucoside content, sesame demonstrates the second highest total lignan concentration after flaxseed, ranging from 291.7 to 2,513 mg per 100 grams [17].
Pumpkin seeds represent a newly recognized source of secoisolariciresinol diglucoside, though quantitative data remains limited [18]. Initial detection studies identified secoisolariciresinol at concentrations of 3.8 micrograms per gram at the beginning of analysis, though this compound showed degradation after 20 minutes of processing [19]. Recent research has confirmed the presence of lariciresinol in pumpkin seeds for the first time, expanding the understanding of lignan diversity in this source [18].
The distribution of secoisolariciresinol diglucoside within flaxseed demonstrates marked tissue specificity, with the highest concentrations found in the seed coat or hull fraction [20] [21] [7]. The seed coat contains an average of 32 nanomoles per milligram of tissue, representing approximately 75 to 80 percent of the total secoisolariciresinol diglucoside content in the seed [7] [8]. This concentration is approximately 3.5 times higher than that found in other seed components [7].
The embryo contains secondary levels of secoisolariciresinol diglucoside, with concentrations averaging 9.2 nanomoles per milligram [7]. This tissue contributes approximately 15 to 20 percent of the total seed lignan content [8]. The endosperm demonstrates the lowest accumulation of secoisolariciresinol diglucoside, with minimal quantities detected during seed development [21]. This distribution pattern reflects the specialized biosynthetic activity occurring in different seed tissues during development.
Temporal analysis reveals that secoisolariciresinol diglucoside accumulation follows distinct developmental patterns [20] [21]. The compound first becomes detectable at six days after flowering, with concentrations increasing progressively until seed maturity [22]. Gene expression studies demonstrate coordinated expression of lignan biosynthetic enzymes, particularly pinoresinol-lariciresinol reductase and uridine diphosphate glycosyltransferase 74S1, primarily in the seed coat during the globular and torpedo developmental stages [21] [23].
Advanced imaging techniques using matrix-assisted laser desorption ionization mass spectrometry have provided spatial resolution of secoisolariciresinol diglucoside distribution at approximately 20 micrometer resolution [20]. These analyses confirm that secoisolariciresinol diglucoside and its hydroxymethylglutaryl ester derivatives localize specifically to the seed integument during early developmental stages, subsequently converting to higher molecular weight phenolic compounds during seed coat maturation [20].
Environmental conditions significantly influence secoisolariciresinol diglucoside accumulation in flaxseed, with genotype-environment interactions contributing substantially to observed variability [10] [11]. Temperature, precipitation, and soil conditions during seed development affect both the total lignan content and the specific composition of lignan compounds [2]. Studies examining multiple growing locations demonstrate that environmental factors can account for variations of up to 50 percent in secoisolariciresinol diglucoside content within the same cultivar [11].
Climatic stress conditions, particularly drought and temperature extremes, can enhance lignan biosynthesis as part of the plant's antioxidant defense response [24]. The glycosylation of secoisolariciresinol by uridine diphosphate glycosyltransferase 74S1 serves as a protective mechanism against oxidative stress, with enzyme activity increasing under challenging environmental conditions [24] [23]. This response mechanism explains the higher lignan concentrations often observed in plants grown under moderate stress conditions.
Soil nutrient availability, particularly nitrogen and phosphorus levels, influences the expression of lignan biosynthetic genes [11]. Optimal nutrient conditions promote maximum secoisolariciresinol diglucoside accumulation, while deficiency conditions can redirect metabolic resources away from secondary metabolite production [11]. The timing of nutrient availability during seed development proves particularly critical, as lignan biosynthesis occurs primarily during the middle to late stages of seed maturation [21].
Storage conditions post-harvest also affect secoisolariciresinol diglucoside stability [9]. Temperature, humidity, and light exposure influence the degradation rate of lignans in stored seeds [9]. Optimal storage involves cool, dry conditions with minimal light exposure to maintain maximum lignan content over extended periods [9].
Secoisolariciresinol diglucoside demonstrates remarkable stability in processed food products, maintaining its structural integrity under typical food processing conditions [25] [26]. Commercial bread products containing flaxseed show secoisolariciresinol diglucoside concentrations ranging from 0.06 to 1.98 micromoles per gram of dry weight [27]. The extent of flaxseed grinding significantly affects lignan extractability from baked goods, with finely ground material yielding higher recoverable amounts compared to coarsely ground seeds [27].
Baking studies demonstrate that secoisolariciresinol diglucoside remains stable under typical baking temperatures and conditions [26] [28]. Research examining flaxseed-enriched bread with 30 percent flaxseed content shows enhanced overall acceptability compared to lower inclusion levels, while maintaining substantial lignan content [26]. The high mucilage content in flaxseed contributes to improved moisture retention in baked products, potentially protecting lignans from degradation during processing [28].
Commercial flaxseed products demonstrate varying secoisolariciresinol diglucoside concentrations depending on processing methods [29] [30]. Nutrition bars containing flaxseed show lignan contents ranging from 0.15 to 0.41 grams per serving, with high-lignan formulations providing significantly greater concentrations [29]. Specialized flax hull extract powders achieve lignan concentrations of up to 40 percent secoisolariciresinol diglucoside by weight [31].
Oil extraction processes significantly affect lignan distribution in flaxseed products [3]. Cold-pressed flaxseed oil contains minimal secoisolariciresinol diglucoside, as lignans remain primarily in the meal fraction after oil removal [3]. This processing characteristic means that whole or ground flaxseed provides substantially higher lignan content compared to extracted oil products [3]. Fermentation processes using lactic acid bacteria can increase lignan content by up to 63 percent through matrix hydrolysis and deglycosylation reactions [25].